molecular formula C4H7Cl5Si B8457811 Trichloro(2,3-dichlorobutyl)silane CAS No. 18147-59-6

Trichloro(2,3-dichlorobutyl)silane

Cat. No.: B8457811
CAS No.: 18147-59-6
M. Wt: 260.4 g/mol
InChI Key: PGPVQGBPWZXRMK-UHFFFAOYSA-N
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Description

Trichloro(2,3-dichloropropyl)silane (CAS 18083-19-7) is a chlorinated organosilicon compound with the molecular formula C₃H₅Cl₅Si and a molar mass of 246.42 g/mol . The silicon atom is bonded to three chlorine atoms and a 2,3-dichloropropyl group (–CH₂CHClCH₂Cl), which introduces significant steric and electronic effects. Its reactivity is likely influenced by the high chlorine content, which may enhance hydrophobicity or serve as a precursor for further functionalization.

Properties

CAS No.

18147-59-6

Molecular Formula

C4H7Cl5Si

Molecular Weight

260.4 g/mol

IUPAC Name

trichloro(2,3-dichlorobutyl)silane

InChI

InChI=1S/C4H7Cl5Si/c1-3(5)4(6)2-10(7,8)9/h3-4H,2H2,1H3

InChI Key

PGPVQGBPWZXRMK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C[Si](Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

Trichloro(octyl)silane (modification agent in hydrophobic membranes)

Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane (fluorinated silane for superhydrophobic surfaces)

Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane (fluorinated derivative with high thermal stability)

Trichloro(dichlorophenyl)silane (aromatic chlorinated silane)

Trichloro(tert-butyl)silane (sterically hindered alkylsilane)

Trichloro(dichloromethyl)silane (small chlorinated substituent)

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Type Boiling Point (°C) Density (g/cm³) Key Applications/Properties Regulatory Notes
Trichloro(2,3-dichloropropyl)silane C₃H₅Cl₅Si 246.42 Chlorinated alkyl N/A N/A Surface modification (inferred) No data available
Trichloro(octyl)silane C₈H₁₇Cl₃Si ~263.6 (calc.) Alkyl chain N/A N/A Hydrophobic membrane modification No restrictions cited
Trichloro(octafluorobutyl)silane C₄HCl₃F₈Si 335.48 Fluorinated alkyl 106.3 1.608 High chemical resistance EPA-listed
Trichloro(tridecafluorooctyl)silane C₈H₄Cl₃F₁₃Si ~437.5 (calc.) Fluorinated alkyl N/A N/A Water-repellent coatings TRI-listed (last reported 2023)
Trichloro(dichlorophenyl)silane C₆H₃Cl₅Si ~296.3 (calc.) Aromatic chlorinated N/A N/A Polymer crosslinking No data available
Trichloro(tert-butyl)silane C₄H₉Cl₃Si 191.56 Sterically bulky alkyl N/A N/A Organic synthesis intermediates EINECS 242-059-7
Trichloro(dichloromethyl)silane CHCl₂SiCl₃ 214.38 Small chlorinated 144.85 N/A Reactive intermediate N/A

Analysis of Substituent Effects

  • Chlorinated Alkyl Groups (e.g., 2,3-dichloropropyl): Increase reactivity due to electron-withdrawing Cl atoms. Potential for enhanced hydrophobicity compared to non-halogenated analogues. Higher environmental persistence and toxicity risks (inferred from TRI listings for fluorinated analogues) .
  • Fluorinated Alkyl Groups (e.g., octafluorobutyl):

    • Superior hydrophobicity and chemical inertness.
    • Higher molecular weight and thermal stability (boiling point ~106°C) .
    • Subject to EPA and TRI regulations due to persistence .
  • Applications in specialized coatings or adhesives .
  • Sterically Bulky Groups (e.g., tert-butyl):

    • Lower reactivity due to hindered silicon center.
    • Used in controlled organic syntheses .

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